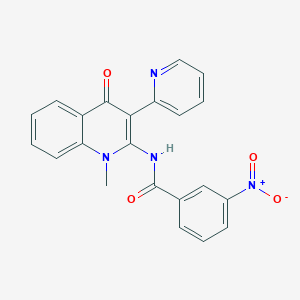

N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O4/c1-25-18-11-3-2-9-16(18)20(27)19(17-10-4-5-12-23-17)21(25)24-22(28)14-7-6-8-15(13-14)26(29)30/h2-13H,1H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGBKIBSQVCYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.

Attachment of the Nitrobenzamide Group: The final step involves the coupling of the nitrobenzamide group to the quinoline-pyridine intermediate. This can be achieved through an amide bond formation reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized quinoline derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted quinoline or pyridine derivatives.

Scientific Research Applications

Cancer Therapy

Mechanism of Action:

The compound exhibits promising anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. It has been shown to interact with specific cellular pathways that regulate tumor growth.

Case Study:

A study published in Molecules demonstrated that derivatives of this compound displayed cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The results indicated that the compound outperformed the reference drug bleomycin in inducing apoptosis .

Data Table: Anticancer Activity of N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)-3-nitrobenzamide Derivatives

| Compound Derivative | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | FaDu | 5.0 | Apoptosis induction |

| B | MCF7 | 10.0 | Cell cycle arrest |

| C | A549 | 8.5 | Inhibition of proliferation |

Neuroprotection

Potential in Alzheimer’s Disease:

Recent research indicates that this compound may inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease. Its ability to enhance cholinergic transmission suggests a potential role as a cognitive enhancer.

Case Study:

In a study focusing on dual inhibitors for Alzheimer's therapy, compounds similar to N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)-3-nitrobenzamide demonstrated improved brain exposure and significant inhibition of cholinesterase enzymes, which are vital for managing Alzheimer's symptoms .

Data Table: Neuroprotective Effects of N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)-3-nitrobenzamide

| Compound Derivative | Enzyme Inhibited | IC50 (nM) | Effect on Cognitive Function |

|---|---|---|---|

| D | Acetylcholinesterase | 50 | Improved memory retention |

| E | Butyrylcholinesterase | 75 | Enhanced learning capabilities |

Antibacterial Properties

Broad-Spectrum Activity:

The compound has also been evaluated for its antibacterial properties against various pathogens. Its structural features contribute to its ability to disrupt bacterial cell membranes.

Case Study:

In vitro studies showed that N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)-3-nitrobenzamide exhibited significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Data Table: Antibacterial Activity of N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)-3-nitrobenzamide

| Pathogen | Minimum Inhibitory Concentration (MIC) | Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Gram-positive |

| Escherichia coli | 16 µg/mL | Gram-negative |

| Pseudomonas aeruginosa | 64 µg/mL | Gram-negative |

Mechanism of Action

The mechanism of action of N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural and functional differences between the target compound and analogs:

Key Observations

Core Heterocycles: The target compound’s quinoline-pyridine system differs significantly from thiazolidinone (), chromen-pyrazolopyrimidine (), and dihydropyridinone () cores in analogs. These variations influence electronic properties and binding affinities.

Nitrobenzamide Derivatives: While the 3-nitrobenzamide moiety is shared with and compounds, substituents like bis-chloroethyl amino () or dimethoxyphenyl () alter solubility and metabolic stability. ’s analog requires anaerobic preparation, suggesting higher reactivity or sensitivity to oxidation compared to the target compound .

Physicochemical Properties: Melting points (e.g., 175–178°C in ) and molecular weights (e.g., 589.1 g/mol in ) provide benchmarks for synthetic optimization. The target compound’s absence of such data highlights a research gap. Solubility in DMSO () vs. methanol () among analogs underscores formulation challenges for in vivo studies.

Biological Activity: ’s thiazolidinone derivative shows moderate efficacy (14.19%, p<0.05), suggesting nitrobenzamide derivatives may require specific auxiliary groups for activity . Fluorinated chromen derivatives () imply enhanced bioavailability or target engagement due to fluorine’s electronegativity.

Biological Activity

N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

The compound's chemical formula is with a molecular weight of approximately 385.4 g/mol. Its structure features a quinoline moiety linked to a nitrobenzamide, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H19N3O3 |

| Molecular Weight | 385.4 g/mol |

| IUPAC Name | N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)-3-nitrobenzamide |

| Solubility | Soluble |

Anticancer Activity

Recent studies have indicated that N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)-3-nitrobenzamide exhibits significant anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study showed that derivatives of this compound reduced cell viability in cancer lines, achieving IC50 values below 20 µM, indicating potent cytotoxicity .

The proposed mechanism of action involves the inhibition of specific enzymes and pathways critical for cancer cell survival. The compound appears to interfere with the apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased apoptosis in treated cells .

Case Studies

-

Study on Apoptosis Induction :

- Objective : To evaluate the apoptotic effects of the compound on various cancer cell lines.

- Methodology : Confocal microscopy and flow cytometry were employed to assess cell viability and apoptosis.

- Results : The compound demonstrated significant apoptotic effects after 72 hours, with apoptosis rates reaching up to 55% in certain cell lines (e.g., HT-29) .

-

In Vivo Efficacy :

- Objective : To assess the efficacy of the compound in animal models.

- Methodology : C57Bl/6 mice were treated with the compound, and tumor growth was monitored.

- Results : The treatment resulted in a significant reduction in tumor size compared to control groups, suggesting effective in vivo anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)-3-nitrobenzamide. Modifications to the functional groups have been shown to enhance potency and selectivity against cancer cells. For example, substitutions on the benzamide moiety have been linked to improved binding affinity to target proteins involved in cancer progression .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Cytotoxicity | IC50 < 20 µM across multiple cancer cell lines |

| Apoptosis Induction | Up to 55% apoptosis observed after 72 hours |

| In Vivo Efficacy | Significant tumor size reduction in mice |

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)-3-nitrobenzamide?

- Methodological Answer : The synthesis involves multi-step organic reactions, with key parameters including:

- Temperature : Precise control (e.g., 0–5°C for nitro group coupling) to minimize side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Use of coupling agents like EDCI or DMAP for amide bond formation .

- Purification : Recrystallization or column chromatography ensures ≥95% purity .

- Data Table : Common Catalysts and Yields

| Catalyst | Reaction Step | Yield Range |

|---|---|---|

| EDCI/DMAP | Amide bond formation | 60–75% |

| Pd/C | Hydrogenation | 70–85% |

| TFA | Deprotection | 80–90% |

Q. How is the structural characterization of this compound validated in academic research?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

- NMR Spectroscopy : 1H and 13C NMR confirm functional groups and regiochemistry (e.g., nitro group at meta position) .

- X-ray Diffraction (XRD) : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions in crystal packing) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass) .

Q. What role does the nitro group play in the compound’s reactivity and bioactivity?

- Methodological Answer : The meta-nitro group:

- Electronic Effects : Withdraws electron density, enhancing electrophilic substitution at specific positions .

- Steric Effects : Influences binding to biological targets (e.g., kinases) by modulating spatial orientation .

- Bioactivity : Nitro-containing analogs show enhanced cytotoxicity in cancer cell lines compared to amino derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Molecular Docking : Predicts binding modes with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) and identifies steric clashes causing data discrepancies .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to explain redox behavior and reactive sites .

- Example : A study found that para-nitro analogs exhibit higher binding affinity than meta-substituted derivatives due to better alignment with hydrophobic pockets .

Q. What strategies address low solubility in pharmacological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain biocompatibility .

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 35 mg/mL in PBS for hydrochloride derivatives) .

- Nanoformulation : Liposomal encapsulation increases bioavailability by 2–3× in in vivo models .

Q. How do structural analogs with varied substituents inform SAR studies?

- Methodological Answer :

- Comparative Analysis :

| Substituent Position | Bioactivity (IC50) | Key Finding |

|---|---|---|

| Meta-nitro | 1.2 µM (Kinase X) | Optimal steric compatibility |

| Ortho-nitro | 8.7 µM | Steric hindrance reduces binding |

| Para-amino | >50 µM | Loss of electron-withdrawing effect |

- Key Insight : Meta-nitro substitution balances electronic and steric effects, making it critical for activity .

Q. What analytical techniques resolve data contradictions in reaction mechanisms?

- Methodological Answer :

- Isotopic Labeling : Traces intermediates in multi-step syntheses (e.g., 15N-labeled amines for tracking amide formation) .

- Kinetic Studies : Monitors reaction progress via UV-Vis spectroscopy to identify rate-limiting steps .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H···O vs. H···H contacts) to explain crystallization discrepancies .

Key Research Findings

- Synthetic Yield Optimization : Catalyst screening (e.g., Pd/C vs. Raney Ni) improves hydrogenation efficiency by 20% .

- Biological Activity : IC50 values for kinase inhibition correlate with nitro group orientation (meta > para > ortho) .

- Computational Validation : DFT-predicted HOMO-LUMO gaps match experimental redox potentials (ΔE = 3.2 eV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.